molecular formula C21H15ClN2O3 B13137147 1,4-Diamino-7-chloro-2-(4-methylphenoxy)anthracene-9,10-dione CAS No. 88605-32-7

1,4-Diamino-7-chloro-2-(4-methylphenoxy)anthracene-9,10-dione

Cat. No.: B13137147
CAS No.: 88605-32-7
M. Wt: 378.8 g/mol
InChI Key: ZGAOLUVLCAESAU-UHFFFAOYSA-N
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Description

1,4-Diamino-7-chloro-2-(p-tolyloxy)anthracene-9,10-dione is a complex organic compound belonging to the anthracene family Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-7-chloro-2-(p-tolyloxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.

    Chlorination: Chlorine is introduced at the 7-position using chlorinating agents like thionyl chloride.

    Etherification: The p-tolyloxy group is introduced through an etherification reaction using p-tolyl alcohol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-7-chloro-2-(p-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to its hydroquinone form.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications.

Scientific Research Applications

1,4-Diamino-7-chloro-2-(p-tolyloxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1,4-Diamino-7-chloro-2-(p-tolyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication. This property makes it a potential candidate for anticancer therapies. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthraquinone: A simpler anthracene derivative used in dye production and as a precursor for other chemicals.

    1,4-Diaminoanthraquinone: Similar in structure but lacks the chloro and p-tolyloxy groups, used in dye synthesis.

    7-Chloro-2-(p-tolyloxy)anthracene-9,10-dione: Lacks the amino groups, used in organic electronics.

Uniqueness

1,4-Diamino-7-chloro-2-(p-tolyloxy)anthracene-9,10-dione is unique due to its combination of functional groups, which impart specific chemical reactivity and biological activity. The presence of both amino and chloro groups, along with the p-tolyloxy moiety, makes it versatile for various applications, particularly in medicinal chemistry and material science.

Properties

CAS No.

88605-32-7

Molecular Formula

C21H15ClN2O3

Molecular Weight

378.8 g/mol

IUPAC Name

1,4-diamino-7-chloro-2-(4-methylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C21H15ClN2O3/c1-10-2-5-12(6-3-10)27-16-9-15(23)17-18(19(16)24)21(26)14-8-11(22)4-7-13(14)20(17)25/h2-9H,23-24H2,1H3

InChI Key

ZGAOLUVLCAESAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N

Origin of Product

United States

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